2-(2-ethoxyphenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(2-ethoxyphenyl)-N’-hydroxyethanimidamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyethanimidamide moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxyethanimidamide compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the product.
Industrial Production Methods
Industrial production of 2-(2-ethoxyphenyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime intermediate to the hydroxyethanimidamide.
Substitution: The ethoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further studied for their chemical and biological properties.
Scientific Research Applications
2-(2-ethoxyphenyl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxyphenyl)ethanol: Another compound with an ethoxyphenyl group, used as a pharmaceutical intermediate.
2-ethoxyphenyl isocyanate:
Uniqueness
2-(2-ethoxyphenyl)-N’-hydroxyethanimidamide is unique due to its specific structural features and the presence of the hydroxyethanimidamide moiety. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-9-6-4-3-5-8(9)7-10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKFVXYAAWJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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